Glutamic acid,l-,[3h(g)]
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Overview
Description
Glutamic acid, l-, [3h(g)] is a radiolabeled form of the amino acid glutamic acid. It is commonly used in scientific research to study various biochemical processes, including neurotransmission and metabolism. The radiolabeling with tritium ([3h]) allows researchers to track the compound within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid, l-, [3h(g)] typically involves the incorporation of tritium into the glutamic acid molecule. One common method is the regioselective tritiation of monomethyl succinate, followed by a two-step selective conversion of its free acid function into an aldehyde, and its subsequent conversion by the Strecker reaction into the corresponding α-aminonitrile and hence to the target tritiated glutamate .
Industrial Production Methods
Industrial production of glutamic acid, l-, [3h(g)] is often achieved through microbial fermentation. Corynebacterium glutamicum is a commonly used microorganism for this purpose. The fermentation process involves the optimization of various conditions, such as the concentration of sugar and malonic acid, to enhance the production yield .
Chemical Reactions Analysis
Types of Reactions
Glutamic acid, l-, [3h(g)] undergoes various chemical reactions, including:
Oxidation: Glutamic acid can be oxidized to form α-ketoglutarate.
Reduction: It can be reduced to form glutamate.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: α-Ketoglutarate
Reduction: Glutamate
Substitution: Various substituted glutamate derivatives
Scientific Research Applications
Glutamic acid, l-, [3h(g)] has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Helps in understanding neurotransmission and brain function.
Medicine: Used in research related to neurological disorders and brain metabolism.
Industry: Employed in the production of flavor enhancers and food additives
Mechanism of Action
Glutamic acid, l-, [3h(g)] exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: Another amino acid that is closely related to glutamic acid and is involved in similar metabolic pathways.
L-Aspartic Acid: Shares similar excitatory neurotransmitter functions in the central nervous system.
α-Ketoglutarate: A key intermediate in the Krebs cycle and closely related to glutamic acid metabolism
Uniqueness
Glutamic acid, l-, [3h(g)] is unique due to its radiolabeling with tritium, which allows for precise tracking and study of its metabolic pathways and interactions within biological systems. This makes it an invaluable tool in biochemical and medical research.
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
149.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-tritiopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i3T |
InChI Key |
WHUUTDBJXJRKMK-BMCPPWMHSA-N |
Isomeric SMILES |
[3H][C@](CCC(=O)O)(C(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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